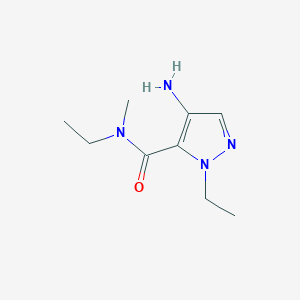
4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide, commonly known as ADMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ADMP is a pyrazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of ADMP is not fully understood. However, it has been suggested that ADMP may inhibit the activity of enzymes involved in the inflammatory response and tumor growth. In addition, ADMP may interact with cell membranes, leading to changes in cellular function.
Biochemical and Physiological Effects:
ADMP has been shown to have anti-inflammatory and anti-tumor effects in vitro and in vivo. In addition, ADMP has been shown to inhibit the growth of certain cancer cell lines. However, the exact biochemical and physiological effects of ADMP are not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ADMP in lab experiments is its potential as a drug delivery system. In addition, ADMP has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for further study in these areas. However, one limitation of using ADMP in lab experiments is its low yield, which may make it difficult to obtain sufficient quantities for certain experiments.
Direcciones Futuras
There are several potential future directions for the study of ADMP. One direction is the further study of its anti-inflammatory and anti-tumor properties, with the goal of developing new drugs for the treatment of inflammatory diseases and cancer. Another direction is the study of its potential use as a drug delivery system, with the goal of improving the delivery of existing drugs. Finally, the study of ADMP's potential use as a pesticide and in the synthesis of other chemical compounds may also be an area of future research.
Métodos De Síntesis
ADMP has been synthesized using various methods, including the reaction of 4-amino-1,2,3-triazole with ethyl acetoacetate, followed by the reaction with methyl iodide and hydrazine hydrate. Another method involves the reaction of 4-amino-1,2,3-triazole with ethyl acetoacetate, followed by the reaction with diethyl sulfate and hydrazine hydrate. The yield of ADMP using these methods ranges from 40-60%.
Aplicaciones Científicas De Investigación
ADMP has been studied for its potential applications in various fields. In the field of medicine, ADMP has been shown to have anti-inflammatory and anti-tumor properties. In addition, ADMP has been studied for its potential use as a drug delivery system. In the field of agriculture, ADMP has been studied for its potential use as a pesticide. ADMP has also been studied for its potential use in the synthesis of other chemical compounds.
Propiedades
IUPAC Name |
4-amino-N,2-diethyl-N-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O/c1-4-12(3)9(14)8-7(10)6-11-13(8)5-2/h6H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRIINPENHJEAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C(=O)N(C)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N,1-diethyl-N-methyl-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![5-(Methoxymethyl)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2475358.png)
![Morpholino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2475359.png)
![2-((7-acetyl-3-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-chlorophenyl)acetamide](/img/structure/B2475361.png)

![2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone](/img/structure/B2475363.png)
